Pyr-3-beta-Amyloid (3-42), also referred to as pyroglutamate-modified amyloid beta peptide 3-42, is a significant variant of the amyloid beta peptide implicated in Alzheimer’s disease and other neurodegenerative disorders. This peptide is characterized by the presence of a pyroglutamate residue at its N-terminus, which enhances its aggregation propensity and neurotoxic properties. Pyr-3-beta-Amyloid (3-42) is primarily derived from the cleavage of the amyloid precursor protein and has been identified as a major component of amyloid plaques found in the brains of Alzheimer's patients.
Pyr-3-beta-Amyloid (3-42) originates from the human amyloid beta A4 protein, specifically through enzymatic cleavages that remove the first two amino acids from the full-length amyloid beta 1-42 peptide. This truncated form is classified as an N-terminally modified variant of amyloid beta peptides, which are known to aggregate into oligomers and fibrils that contribute to neurodegeneration .
The synthesis of Pyr-3-beta-Amyloid (3-42) can be achieved through microwave-assisted solid-phase peptide synthesis (SPPS). This method significantly improves efficiency by reducing reaction times and minimizing intermolecular aggregation, which can hinder peptide formation. The process involves:
This method has shown a yield improvement from 20% to 70%, with total synthesis time reduced to approximately 6.5 hours .
Pyr-3-beta-Amyloid (3-42) consists of 42 amino acids with a specific sequence that includes a pyroglutamate modification at the third position. The molecular formula can be represented as C_42H_51N_7O_10S, with a molecular weight of approximately 830 Daltons. Its structure features:
The structural properties play a crucial role in its biological activity and interactions with other molecules in the brain .
Pyr-3-beta-Amyloid (3-42) undergoes several critical reactions that influence its behavior in biological systems:
The mechanism of action for Pyr-3-beta-Amyloid (3-42) involves several steps:
Research indicates that this peptide plays a central role in the amyloid cascade hypothesis, which posits that amyloid accumulation triggers downstream neurodegenerative processes .
Pyr-3-beta-Amyloid (3-42) exhibits several notable physical and chemical properties:
These properties are crucial for its application in research and therapeutic contexts.
Pyr-3-beta-Amyloid (3-42) serves multiple purposes in scientific research:
Table 1: Biochemical Properties of AβpE3-42 vs. Full-Length Aβ₁₋₄₂
Property | AβpE3-42 | Aβ₁₋₄₂ |
---|---|---|
Aggregation Propensity | 3.5-fold higher kinetics | Baseline kinetics |
Enzymatic Degradation | Resistant to aminopeptidases | Sensitive to degradation |
Toxicity (in vitro) | 48% cell viability loss | 50% cell viability loss |
Helicity in 40% TFE | Reduced α-helix content | Higher α-helix stability |
Data compiled from [1] [7] [8]
Trisomy 21 in Down’s syndrome (DS) triplicates the APP gene on chromosome 21, leading to lifelong APP overproduction and Aβ dysregulation. AβpE3-42 is a dominant species in DS brains, contributing to early-onset AD pathology:
AβpE3-42 drives plaque nucleation and disease progression through two key mechanisms:
Table 2: Detection of AβpE3-42 in Human Tissue and Models
Detection Method | Key Findings | Source |
---|---|---|
ELISA (JP27711) | 2–3× higher AβpE3-42 vs. Aβ₁₋₄₂ in AD brain homogenates | [4] |
Immunohistochemistry | Co-localizes with 70% of cortical plaques in DS | [3] [10] |
Thioflavin-T assay | 19h aggregation saturation vs. 23h for Aβ₁₋₄₂ | [7] [8] |
TEM | Larger fibril diameter (12±2 nm vs. 8±1 nm) | [7] |
Synthesis and Research ApplicationsMicrowave-assisted solid-phase peptide synthesis (SPPS) yields AβpE3-42 with 71% efficiency and >95% purity (HPLC). Synthetic AβpE3-42 replicates in vivo pathogenicity, inducing 48.1% neuronal cell death in HT22 hippocampal neurons and PSD-95 downregulation in mouse cortex after intracerebroventricular injection [8].
Concluding RemarksAβpE3-42 is not merely a bystander in AD and DS neuropathology but a primary instigator of neurodegeneration. Its unique biochemical properties—including resistance to degradation, rapid aggregation, and intraneuronal accumulation—make it a critical target for therapeutic strategies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7